2-Chlorobenzo[c]phenanthrene is a polycyclic aromatic hydrocarbon characterized by the presence of a chlorine atom at the second position of the benzo[c]phenanthrene structure. Its molecular formula is , and it has a molecular weight of approximately 284.73 g/mol . This compound is notable for its complex aromatic system, which consists of fused benzene rings that contribute to its unique chemical properties and potential biological activities.
The specific reaction pathways often depend on the reaction conditions and the presence of catalysts .
Research indicates that 2-Chlorobenzo[c]phenanthrene exhibits significant biological activity, particularly in terms of mutagenicity and potential carcinogenicity. Compounds in this class have been shown to induce genetic mutations and may act as environmental pollutants that pose health risks. Studies have demonstrated that similar compounds can cause DNA damage in mammalian cells, highlighting the need for further investigation into their toxicological profiles .
Several methods for synthesizing 2-Chlorobenzo[c]phenanthrene have been reported:
These methods vary in terms of yield, complexity, and environmental impact, making them suitable for different applications in research and industry .
2-Chlorobenzo[c]phenanthrene has potential applications in various fields:
Interaction studies involving 2-Chlorobenzo[c]phenanthrene focus on its behavior in biological systems and its interactions with other chemical entities. Key areas include:
These studies are crucial for assessing the risks associated with exposure to this compound and similar substances .
Several compounds share structural similarities with 2-Chlorobenzo[c]phenanthrene. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzo[c]phenanthrene | C18H12 | No chlorine; serves as a parent compound |
| Phenanthrene | C14H10 | Lacks additional benzene ring; simpler structure |
| 3-Hydroxybenzo[c]phenanthrene | C18H12O | Contains a hydroxyl group; different reactivity profile |
| 1-Chlorophenanthrene | C14H9Cl | Chlorine at a different position; altered properties |
The presence of the chlorine atom at the second position distinguishes 2-Chlorobenzo[c]phenanthrene from its analogs. This substitution affects both its chemical reactivity and biological activity, making it a subject of particular interest in environmental and medicinal chemistry .